molecular formula C17H18FNO3 B11520507 1-[4-(3-fluorophenyl)-6-hydroxy-3,6-dimethyl-5,7-dihydro-4H-2,1-benzoxazol-5-yl]ethanone

1-[4-(3-fluorophenyl)-6-hydroxy-3,6-dimethyl-5,7-dihydro-4H-2,1-benzoxazol-5-yl]ethanone

Cat. No.: B11520507
M. Wt: 303.33 g/mol
InChI Key: UNPRVHNJQVGCOX-UHFFFAOYSA-N
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Description

1-[4-(3-fluorophenyl)-6-hydroxy-3,6-dimethyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-5-yl]-1-ethanone is a complex organic compound that features a benzisoxazole core. This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties, which include a fluorophenyl group and a hydroxy group. These functional groups contribute to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-fluorophenyl)-6-hydroxy-3,6-dimethyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-5-yl]-1-ethanone typically involves multiple steps, starting from readily available precursors One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the benzisoxazole ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions such as temperature and pressure control to facilitate the desired chemical transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-fluorophenyl)-6-hydroxy-3,6-dimethyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-5-yl]-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom in the fluorophenyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce alcohol derivatives.

Scientific Research Applications

1-[4-(3-fluorophenyl)-6-hydroxy-3,6-dimethyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-5-yl]-1-ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(3-fluorophenyl)-6-hydroxy-3,6-dimethyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-5-yl]-1-ethanone involves its interaction with specific molecular targets. The fluorophenyl group and hydroxy group play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(3-chlorophenyl)-6-hydroxy-3,6-dimethyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-5-yl]-1-ethanone
  • 1-[4-(3-bromophenyl)-6-hydroxy-3,6-dimethyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-5-yl]-1-ethanone

Uniqueness

1-[4-(3-fluorophenyl)-6-hydroxy-3,6-dimethyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-5-yl]-1-ethanone is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to its chlorinated or brominated analogs. The hydroxy group also contributes to its reactivity and potential for forming hydrogen bonds, which can be crucial for its interaction with biological targets.

This detailed article provides a comprehensive overview of 1-[4-(3-fluorophenyl)-6-hydroxy-3,6-dimethyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-5-yl]-1-ethanone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H18FNO3

Molecular Weight

303.33 g/mol

IUPAC Name

1-[4-(3-fluorophenyl)-6-hydroxy-3,6-dimethyl-5,7-dihydro-4H-2,1-benzoxazol-5-yl]ethanone

InChI

InChI=1S/C17H18FNO3/c1-9(20)16-15(11-5-4-6-12(18)7-11)14-10(2)22-19-13(14)8-17(16,3)21/h4-7,15-16,21H,8H2,1-3H3

InChI Key

UNPRVHNJQVGCOX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C(C(CC2=NO1)(C)O)C(=O)C)C3=CC(=CC=C3)F

Origin of Product

United States

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